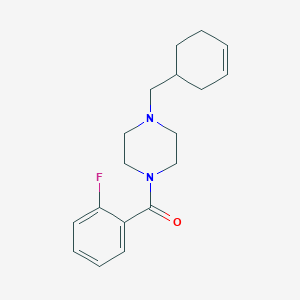![molecular formula C18H28BrN3O2 B247550 4-Bromo-2-({4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methyl)phenol](/img/structure/B247550.png)
4-Bromo-2-({4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-({4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methyl)phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-({4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methyl)phenol is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 4-Bromo-2-({4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methyl)phenol has a low toxicity profile and does not cause significant adverse effects. It has been found to have a high affinity for certain receptors in the brain and has been shown to cross the blood-brain barrier. Additionally, it has been found to have a long half-life, which may contribute to its potential use as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Bromo-2-({4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methyl)phenol in laboratory experiments is its low toxicity profile. Additionally, it has been found to have a high affinity for certain receptors in the brain, which makes it a useful tool for studying the mechanisms of certain neurological disorders. However, one of the limitations of using this compound in laboratory experiments is its high cost, which may limit its use in certain research settings.
Orientations Futures
There are several future directions for the study of 4-Bromo-2-({4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methyl)phenol. One area of research is the development of more efficient synthesis methods that can reduce the cost of producing this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and neurological disorders. Finally, studies are needed to determine the long-term safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 4-Bromo-2-({4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methyl)phenol can be achieved using various methods. One of the most commonly used methods involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 1-(2-hydroxyethyl)-4-piperidone in the presence of sodium borohydride. The resulting product is then reacted with 1-(4-chlorobenzyl)-4-piperidone in the presence of sodium hydride to obtain 4-Bromo-2-({4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methyl)phenol.
Applications De Recherche Scientifique
4-Bromo-2-({4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methyl)phenol has been studied for its potential applications in the field of medicine. It has been found to have anti-tumor activity and has been studied for its potential use in the treatment of cancer. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propriétés
Nom du produit |
4-Bromo-2-({4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methyl)phenol |
|---|---|
Formule moléculaire |
C18H28BrN3O2 |
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
4-bromo-2-[[4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-ium-1-yl]methyl]phenolate |
InChI |
InChI=1S/C18H28BrN3O2/c19-16-1-2-18(24)15(13-16)14-21-5-3-17(4-6-21)22-9-7-20(8-10-22)11-12-23/h1-2,13,17,23-24H,3-12,14H2 |
Clé InChI |
ZZBFQHZBZKUMCJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)CCO)CC3=C(C=CC(=C3)Br)O |
SMILES canonique |
C1C[NH+](CCC1N2CCN(CC2)CCO)CC3=C(C=CC(=C3)Br)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247468.png)
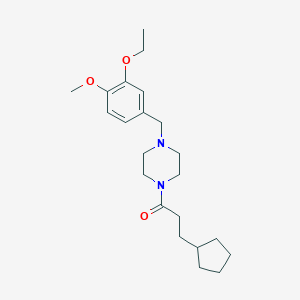
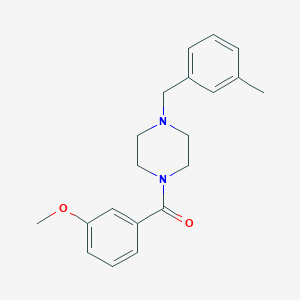

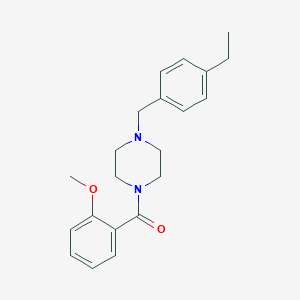
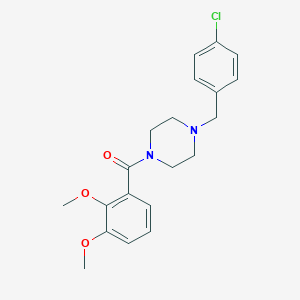
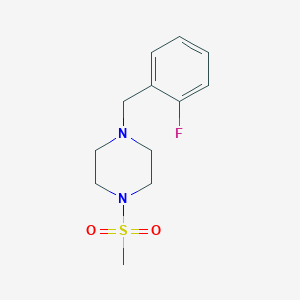
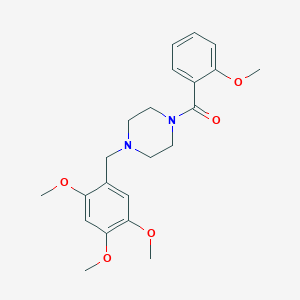
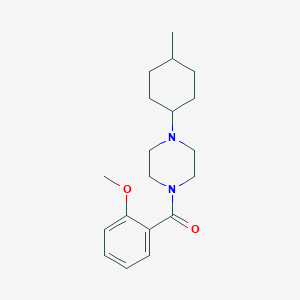
![1-[(4-Chlorophenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B247482.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-furoyl)piperazine](/img/structure/B247486.png)
